1,7-Diazaspiro[4.5]decane, 7-methyl-
Overview
Description
1,7-Diazaspiro[4.5]decane, 7-methyl- is a spiro compound characterized by a unique bicyclic structure where two rings are connected by a single carbon atom. This compound is part of a broader class of spiro derivatives, which are known for their three-dimensional structural properties and inherent rigidity. These characteristics make spiro compounds valuable in various fields, including drug discovery and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,7-Diazaspiro[4.5]decane, 7-methyl- can be synthesized through several methods. One common approach involves the use of commercially available reagents such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane. The reaction typically proceeds through alkylation and heterocyclization steps . Another method involves the reduction of 4-halogenobutanonitrile derivatives using lithium aluminum hydride or hydrogen in the presence of Raney nickel and aqueous ammonia in methanol .
Industrial Production Methods: Industrial production of 1,7-Diazaspiro[4.5]decane, 7-methyl- often employs high-yield and cost-effective synthesis routes. For instance, the use of protective groups during synthesis can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,7-Diazaspiro[4.5]decane, 7-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and hydrogen in the presence of catalysts like Raney nickel are frequently used.
Substitution: Reagents such as alkyl halides and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
1,7-Diazaspiro[4.5]decane, 7-methyl- has numerous applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1,7-Diazaspiro[4.5]decane, 7-methyl- involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of enzymes such as FGFR4, which plays a role in the treatment of hepatocellular carcinoma . The compound’s structure allows it to bind effectively to these targets, thereby modulating their activity and exerting its effects .
Comparison with Similar Compounds
1,7-Diazaspiro[4.5]decane, 7-methyl- can be compared with other spiro compounds, such as:
- 2,8-Diazaspiro[4.5]decane
- 2,7-Diazaspiro[4.5]decane
- 2,7-Diazaspiro[4.4]nonane
- 2-Oxa-7-azaspiro[4.4]nonane
- 8-Oxa-2-azaspiro[4.5]decane
Uniqueness: The uniqueness of 1,7-Diazaspiro[4.5]decane, 7-methyl- lies in its specific structural configuration, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in drug discovery and materials science .
Properties
IUPAC Name |
9-methyl-1,9-diazaspiro[4.5]decane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-11-7-3-5-9(8-11)4-2-6-10-9/h10H,2-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMORDJRXKBENEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2(C1)CCCN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601292008 | |
Record name | 1,7-Diazaspiro[4.5]decane, 7-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601292008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1086395-14-3 | |
Record name | 1,7-Diazaspiro[4.5]decane, 7-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1086395-14-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,7-Diazaspiro[4.5]decane, 7-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601292008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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